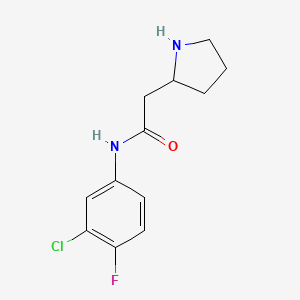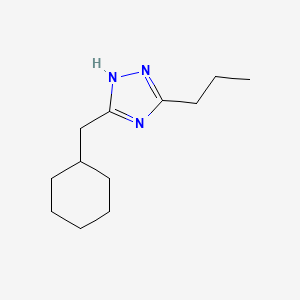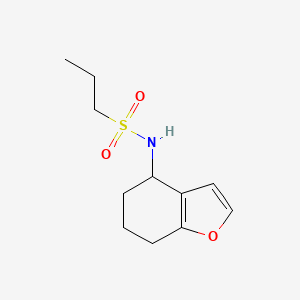![molecular formula C13H16FN3O B7587869 1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FPE and is a derivative of the commonly used drug, propranolol. FPE has been studied for its ability to selectively block certain beta-adrenergic receptors, which are involved in various physiological processes.
作用機序
FPE selectively blocks beta-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways that are activated by beta-adrenergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPE depend on the specific beta-adrenergic receptor subtype that is being targeted. In general, FPE has been shown to decrease heart rate and blood pressure, as well as decrease anxiety and improve cognitive function. FPE has also been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using FPE in lab experiments include its high purity and yield, as well as its ability to selectively block beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor blockade without interference from other signaling pathways.
The limitations of using FPE in lab experiments include its potential toxicity and the need for careful dosing and handling. FPE may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
将来の方向性
For the research on FPE include further studies on its efficacy and safety in animal models, as well as clinical trials in humans. FPE may also be studied for its potential applications in other fields, such as immunology and endocrinology. Additionally, the development of novel derivatives of FPE may lead to the discovery of more selective and potent beta-adrenergic receptor blockers.
合成法
The synthesis of FPE involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylpyrazole to form the intermediate, 2-fluoro-N-(4-methylpyrazol-1-yl)aniline. This intermediate is then reacted with chloroacetaldehyde to form the final product, 1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol. The synthesis of FPE has been optimized for high yield and purity, making it a suitable candidate for research applications.
科学的研究の応用
FPE has been studied for its potential applications in various fields of research, including neuroscience, cardiology, and oncology. In neuroscience, FPE has been shown to selectively block beta-adrenergic receptors in the brain, which are involved in regulating mood, cognition, and behavior. This makes FPE a potential candidate for the treatment of mental health disorders such as anxiety and depression.
In cardiology, FPE has been studied for its ability to selectively block beta-adrenergic receptors in the heart, which are involved in regulating heart rate and blood pressure. This makes FPE a potential candidate for the treatment of cardiovascular diseases such as hypertension and arrhythmia.
In oncology, FPE has been shown to inhibit the growth and proliferation of cancer cells in vitro. This makes FPE a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-17-9-10(7-16-17)6-15-8-13(18)11-4-2-3-5-12(11)14/h2-5,7,9,13,15,18H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIOGNGWDMHYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)



![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)

![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)